(6-Methoxypyridin-3-yl)methanesulfonamide (6-Methoxypyridin-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17721230
InChI: InChI=1S/C7H10N2O3S/c1-12-7-3-2-6(4-9-7)5-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)
SMILES:
Molecular Formula: C7H10N2O3S
Molecular Weight: 202.23 g/mol

(6-Methoxypyridin-3-yl)methanesulfonamide

CAS No.:

Cat. No.: VC17721230

Molecular Formula: C7H10N2O3S

Molecular Weight: 202.23 g/mol

* For research use only. Not for human or veterinary use.

(6-Methoxypyridin-3-yl)methanesulfonamide -

Specification

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
IUPAC Name (6-methoxypyridin-3-yl)methanesulfonamide
Standard InChI InChI=1S/C7H10N2O3S/c1-12-7-3-2-6(4-9-7)5-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)
Standard InChI Key DQMIIXHLFGEYCT-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)CS(=O)(=O)N

Introduction

(6-Methoxypyridin-3-yl)methanesulfonamide is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its properties, synthesis methods, and research findings.

Synthesis Methods

The synthesis of (6-Methoxypyridin-3-yl)methanesulfonamide typically involves the reaction of 6-methoxypyridin-3-amine with methanesulfonyl chloride in the presence of a base. This reaction is straightforward and can be carried out under mild conditions.

4.2. Chemical Reactions

The compound can undergo various chemical reactions, such as nucleophilic substitution and oxidation, which can be useful in synthesizing more complex molecules.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
(6-Methoxypyridin-3-yl)methanesulfonamideC8H10N2O3S214.24 g/molMethoxypyridinyl and methanesulfonamide groups
N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamideC15H20F2N2O3S346.4 g/molIncludes difluorocyclohexyl and methoxypyridinyl groups

Future Directions

Further research is required to explore the full potential of (6-Methoxypyridin-3-yl)methanesulfonamide, particularly in biological applications. Its synthesis and modification could lead to the development of new compounds with enhanced properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator